![molecular formula C10H10ClF3N2O2 B3015793 6-Chloro-N-propan-2-yloxy-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2224300-60-9](/img/structure/B3015793.png)
6-Chloro-N-propan-2-yloxy-4-(trifluoromethyl)pyridine-3-carboxamide
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Description
Pyrimidinamine derivatives, which include compounds similar to the one you’re asking about, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Chemical Reactions Analysis
Pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
Mechanism of Action
Future Directions
With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far . Therefore, it has been a consensus to develop new agrochemicals in which both nontarget resistance and target resistance have not evolved .
properties
IUPAC Name |
6-chloro-N-propan-2-yloxy-4-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-5(2)18-16-9(17)6-4-15-8(11)3-7(6)10(12,13)14/h3-5H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFUVJXAHWVLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ONC(=O)C1=CN=C(C=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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